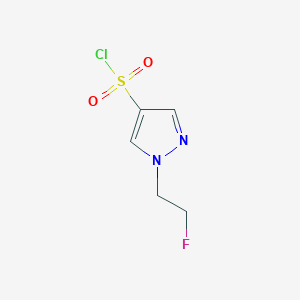

1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Description

Contextualizing Sulfonyl Chlorides as Pivotal Synthetic Intermediates

Sulfonyl chlorides are a well-established class of organic compounds that serve as crucial intermediates in a vast range of chemical transformations. magtech.com.cn Their utility stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl), which acts as a powerful electrophile. This allows for facile reactions with a wide variety of nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing derivatives. nih.gov

The synthesis of sulfonamides, in particular, is a cornerstone of medicinal chemistry, as this functional group is a key structural component in numerous therapeutic agents, including antimicrobial and anti-diabetic drugs. cbijournal.com Traditionally, sulfonyl chlorides are synthesized from sulfonic acids, but modern methods also allow for their preparation from other precursors, enhancing their accessibility for complex, late-stage functionalization in drug discovery projects. nih.govrsc.org Their versatility makes them indispensable tools for constructing complex molecular architectures. magtech.com.cnrsc.org

The Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comnih.gov First isolated from a natural source in 1959, the pyrazole nucleus is now a cornerstone in the design of a multitude of synthetic drugs. nih.govwikipedia.org Its metabolic stability and versatile chemical nature, which allows for the straightforward introduction of various functional groups, have contributed to its surge in popularity. nih.govresearchgate.net

Pyrazole-containing compounds exhibit an extensive spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antiviral, and antifungal properties. mdpi.comresearchgate.net The United States Food and Drug Administration (FDA) has approved a significant and growing number of drugs incorporating this core structure, highlighting its therapeutic relevance. nih.gov Notable examples of pyrazole-based drugs are found across various treatment areas, solidifying the pyrazole ring as a critical building block for the development of new pharmaceuticals. wikipedia.org

Strategic Importance of Fluorinated Organic Compounds in Advanced Chemical Applications

The introduction of fluorine into organic molecules is a powerful strategy used to modulate their physical, chemical, and biological properties. nbinno.comresearchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds. alfa-chemistry.com Replacing hydrogen with fluorine, an atom of similar size, can profoundly alter a molecule's electronic properties, lipophilicity, and binding interactions without causing significant steric disruption. alfa-chemistry.com

These unique characteristics have led to the widespread use of fluorinated compounds across numerous industries. researchgate.net In medicine, selective fluorination can enhance a drug's bioavailability, metabolic resistance, and target-binding affinity. researchgate.net It is estimated that approximately 20% of all pharmaceuticals and up to 40% of agrochemicals contain fluorine. alfa-chemistry.com Beyond the life sciences, organofluorine compounds are critical in materials science for developing products such as specialty lubricants, water-repellent coatings, and advanced polymers. nbinno.comalfa-chemistry.com

Research Scope and Potential Applications of 1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonyl Chloride

This compound is a specialized chemical reagent designed for use as a synthetic building block. Its potential is derived from the synergistic combination of its three core components. The highly reactive sulfonyl chloride group serves as a chemical handle for covalently linking the molecule to other substrates. The pyrazole core provides a proven pharmacophore known for its metabolic stability and diverse biological activities. Finally, the 2-fluoroethyl group can enhance the metabolic stability and modulate the physicochemical properties of the final products.

The primary application of this compound is in discovery research, where it can be used to synthesize libraries of novel sulfonamides and other derivatives for biological screening. Researchers in medicinal and agricultural chemistry can utilize this intermediate to create new chemical entities for evaluation as potential drugs or pesticides. The strategic placement of the fluorine atom on the ethyl group is intended to block metabolic oxidation at that position, a common strategy in drug design to improve pharmacokinetic profiles. While specific research findings on this exact compound are limited in publicly available literature, its structure strongly suggests its role as a versatile intermediate for accessing novel, fluorinated pyrazole-based compounds with potential utility in advanced chemical and life science applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆ClFN₂O₂S | uni.lu |

| InChIKey | PQBTVMMMQLFQEY-UHFFFAOYSA-N | uni.lu |

| CAS Number | 1429419-55-5 | bldpharm.com |

| Monoisotopic Mass | 211.98225 Da | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClFN2O2S/c6-12(10,11)5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBTVMMMQLFQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429419-55-5 | |

| Record name | 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursors for 1 2 Fluoroethyl 1h Pyrazole 4 Sulfonyl Chloride

General Approaches for the Synthesis of Pyrazole-4-sulfonyl Chlorides

The introduction of a sulfonyl chloride group at the 4-position of a pyrazole (B372694) ring is a key transformation in the synthesis of the target molecule. This can be achieved through several methods, primarily involving direct sulfonylation or chlorosulfonation techniques.

Direct Sulfonylation of Pyrazole Ring Systems

Direct sulfonylation of the pyrazole ring at the C4 position can be challenging due to the potential for reaction at other positions and the acidic nature of the N-H proton in unsubstituted pyrazoles. However, methods have been developed for the direct C-H sulfonylation of N-substituted pyrazoles. These reactions often employ a sulfonylating agent in the presence of a suitable catalyst or activating agent. While direct C-H functionalization is an active area of research, for the synthesis of pyrazole-4-sulfonyl chlorides, chlorosulfonation is a more established and commonly employed method.

Chlorosulfonation Techniques in Pyrazole Functionalization

Chlorosulfonation is a widely used and effective method for introducing a sulfonyl chloride group onto an aromatic ring, including the pyrazole nucleus. This reaction typically involves treating the N-substituted pyrazole with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H).

A general procedure for the chlorosulfonation of an N-alkylated pyrazole involves the slow, dropwise addition of the 1-alkyl-1H-pyrazole to an excess of chlorosulfonic acid at a low temperature, typically 0 °C, under an inert atmosphere. nih.gov After the addition is complete, the reaction mixture is gradually heated and stirred for several hours to ensure complete sulfonylation. The reaction is then carefully quenched by pouring it onto crushed ice, which leads to the precipitation of the pyrazole-4-sulfonyl chloride product. The solid product can then be collected by filtration, washed with cold water, and dried. For instance, the synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride is achieved by adding 1-methyl-1H-pyrazole to chlorosulfonic acid at 0°C, followed by heating to 110°C.

It is crucial to control the reaction temperature during the addition of the pyrazole to chlorosulfonic acid, as the reaction is highly exothermic. The use of a solvent like chloroform can also be employed to moderate the reaction. nih.gov In some procedures, thionyl chloride (SOCl₂) is added to the reaction mixture after the initial sulfonylation with chlorosulfonic acid to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. nih.gov

Regioselective Introduction of the 2-Fluoroethyl Moiety

The introduction of the 2-fluoroethyl group at the N1 position of the pyrazole ring is a critical step that requires careful control of regioselectivity, especially when starting with an unsubstituted pyrazole.

N-Alkylation Strategies with Fluoroethylating Reagents

The N-alkylation of pyrazole with a suitable 2-fluoroethylating reagent is a common strategy. The regioselectivity of this reaction can be influenced by several factors, including the nature of the substituents on the pyrazole ring, the choice of base, solvent, and the alkylating agent itself.

For an unsubstituted pyrazole, direct alkylation often leads to a mixture of N1 and N2 isomers. However, the N1-substituted product is often the major product, and its formation can be favored under specific reaction conditions. Common 2-fluoroethylating reagents include 1-bromo-2-fluoroethane and 2-fluoroethyl tosylate.

A typical N-alkylation procedure involves deprotonating the pyrazole with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). The fluoroethylating reagent is then added to the resulting pyrazolate anion. The reaction is typically stirred at room or elevated temperature until completion.

| Alkylating Reagent | Base | Solvent | General Conditions |

| 1-bromo-2-fluoroethane | K₂CO₃ | DMF | Room temperature to 60 °C |

| 2-fluoroethyl tosylate | NaH | Acetonitrile | 0 °C to room temperature |

The regioselectivity of the N-alkylation can often be controlled by steric hindrance. For pyrazoles with a bulky substituent at the C3 or C5 position, alkylation is generally directed to the less sterically hindered nitrogen atom.

Radiosynthetic Routes for the Incorporation of [18F]-Fluoroethyl Groups

For applications in positron emission tomography (PET), the incorporation of the fluorine-18 (B77423) (¹⁸F) isotope is necessary. The radiosynthesis of 1-(2-[¹⁸F]fluoroethyl)-substituted pyrazoles can be achieved through nucleophilic substitution using [¹⁸F]fluoride.

A common precursor for this radiosynthesis is a pyrazole derivative with a leaving group, such as a tosylate or mesylate, on the ethyl side chain. The synthesis of the precursor, 1-(2-tosyloxyethyl)-1H-pyrazole, can be achieved by reacting pyrazole with ethylene glycol, followed by tosylation of the resulting alcohol.

The radiosynthesis itself involves the reaction of the precursor with [¹⁸F]fluoride, which is typically produced as an aqueous solution from a cyclotron. The [¹⁸F]fluoride is activated by a phase-transfer catalyst, such as a potassium-Kryptofix® 2.2.2 (K₂₂₂) complex, and the water is removed azeotropically. The activated [¹⁸F]fluoride is then reacted with the precursor in a suitable organic solvent, such as acetonitrile or dimethylformamide, at an elevated temperature. The resulting 1-(2-[¹⁸F]fluoroethyl)-1H-pyrazole is then purified, typically by high-performance liquid chromatography (HPLC).

Step-by-Step Synthesis Pathways to 1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonyl Chloride

Based on the general methodologies described above, a plausible multi-step synthetic pathway for this compound can be proposed. The most likely sequence involves the N-alkylation of pyrazole first, followed by the chlorosulfonation of the resulting 1-(2-fluoroethyl)-1H-pyrazole. This order is generally preferred as the N-H proton of an unsubstituted pyrazole can interfere with the chlorosulfonation reaction.

Step 1: Synthesis of 1-(2-Fluoroethyl)-1H-pyrazole

To a solution of pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added.

The mixture is stirred at room temperature to form the pyrazolate anion.

1-Bromo-2-fluoroethane is then added to the reaction mixture.

The reaction is stirred, possibly with gentle heating (e.g., to 50-60 °C), until the starting pyrazole is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

The organic layer is then washed, dried, and concentrated to yield 1-(2-fluoroethyl)-1H-pyrazole, which may be purified further by distillation or column chromatography.

Step 2: Synthesis of this compound

In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), chlorosulfonic acid is cooled to 0 °C in an ice bath.

1-(2-Fluoroethyl)-1H-pyrazole, obtained from the previous step, is added dropwise to the cold chlorosulfonic acid with vigorous stirring, ensuring the temperature remains low.

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion.

The reaction progress can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture.

Once the reaction is complete, the mixture is cooled back to room temperature and then very carefully and slowly poured onto a large amount of crushed ice with continuous stirring.

The precipitated solid product, this compound, is collected by vacuum filtration.

The collected solid is washed thoroughly with cold water to remove any residual acid.

The product is then dried under vacuum to yield the final compound.

This proposed pathway provides a logical and experimentally feasible route to the target compound based on established chemical transformations for pyrazole derivatives.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Synthesis of the Precursor: 1-(2-Fluoroethyl)-1H-pyrazole

The formation of 1-(2-fluoroethyl)-1H-pyrazole is typically achieved through the N-alkylation of pyrazole. This reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a suitable 2-fluoroethyl electrophile.

Chemical Precursors:

Pyrazole: The foundational heterocyclic ring.

Base: A variety of bases can be employed to deprotonate the pyrazole. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of base can significantly impact the reaction rate and yield.

2-Fluoroethylating Agent: An electrophile containing the 2-fluoroethyl group is required. Common examples include 1-bromo-2-fluoroethane, 1-iodo-2-fluoroethane, or 2-fluoroethyl tosylate. The reactivity of the leaving group (I > Br > OTs > Cl) will influence the reaction conditions.

A general synthetic approach is the reaction of pyrazole with a 2-fluoroethyl halide in the presence of a base. For instance, the reaction of pyrazole with 1-bromo-2-fluoroethane using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures is a plausible route.

Optimization of Reaction Conditions:

The optimization of this alkylation step involves a systematic study of several parameters to achieve the highest possible yield of the desired N1-alkylated product while minimizing the formation of the N2-alkylated isomer and other side products.

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | Weak bases (e.g., K₂CO₃) vs. Strong bases (e.g., NaH, t-BuOK) | Stronger bases can lead to faster reaction rates but may decrease regioselectivity. Weaker bases often require higher temperatures but can offer better control. |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) vs. Ethereal (e.g., THF) | Polar aprotic solvents generally favor Sₙ2 reactions and can enhance the reaction rate. The choice of solvent can also influence the solubility of the reactants and the reaction temperature. |

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature is a balance between reaction speed and selectivity. |

| Leaving Group | Iodo > Bromo > Tosyl > Chloro | A better leaving group will result in a faster reaction, potentially allowing for milder reaction conditions (e.g., lower temperature). |

For example, a study on the N-methylation of 3,5-dimethyl-1H-pyrazole found that using potassium tert-butoxide as the base in tetrahydrofuran (THF) at room temperature provided a good yield of the desired product nih.gov. This suggests that a similar strong base/aprotic solvent system could be effective for the synthesis of 1-(2-fluoroethyl)-1H-pyrazole.

Chlorosulfonation of 1-(2-Fluoroethyl)-1H-pyrazole

The introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring is typically achieved through an electrophilic aromatic substitution reaction using a chlorosulfonating agent.

Chemical Precursors:

1-(2-Fluoroethyl)-1H-pyrazole: The substrate to be functionalized.

Chlorosulfonating Agent: Chlorosulfonic acid (ClSO₃H) is the most common reagent for this transformation. Often, thionyl chloride (SOCl₂) is used in conjunction with chlorosulfonic acid to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.

A well-documented procedure for the chlorosulfonation of a similar pyrazole derivative, 3,5-dimethyl-1H-pyrazole, involves treating the pyrazole with a mixture of chlorosulfonic acid and thionyl chloride in a chlorinated solvent like chloroform nih.gov.

Optimization of Reaction Conditions:

Optimizing the chlorosulfonation step is critical to ensure high regioselectivity for the 4-position and to prevent degradation of the starting material or product.

| Parameter | Variation | Effect on Yield and Purity |

| Stoichiometry of Reagents | Molar ratio of pyrazole to chlorosulfonic acid and thionyl chloride | An excess of the chlorosulfonating agent is typically used to drive the reaction to completion. However, a large excess can lead to side reactions and complicate purification. |

| Solvent | Chlorinated solvents (e.g., Chloroform, Dichloromethane) vs. Neat reaction | Chlorinated solvents are often used to moderate the reaction and improve handling. Running the reaction neat (without solvent) is possible but can be more difficult to control. |

| Temperature | 0 °C to elevated temperatures (e.g., 60 °C) | The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then warmed to a higher temperature to ensure complete conversion. |

| Reaction Time | Several hours | The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |

Based on the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a successful set of conditions involved the slow addition of the pyrazole in chloroform to a solution of chlorosulfonic acid in chloroform at 0 °C, followed by heating to 60 °C. Thionyl chloride was then added, and the mixture was stirred for an additional period at the same temperature nih.gov. These conditions serve as a strong starting point for the optimization of the synthesis of this compound.

Post-Synthetic Purification and Isolation Techniques

The purification and isolation of this compound are essential to obtain a product of high purity, which is often a requirement for its subsequent use in synthesis. The work-up procedure and purification method must be carefully chosen to be effective and to minimize hydrolysis of the sulfonyl chloride group.

Work-up Procedure:

Following the completion of the chlorosulfonation reaction, the reaction mixture is typically quenched by carefully pouring it onto crushed ice or into cold water. This step serves to decompose any remaining chlorosulfonic acid and thionyl chloride. The product, being an organic compound, will generally precipitate or remain in the organic layer if a solvent was used.

The crude product is then extracted into a water-immiscible organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed sequentially with water, a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Purification Techniques:

Several techniques can be employed to purify the crude this compound.

| Technique | Description | Typical Conditions |

| Recrystallization | The crude solid is dissolved in a hot solvent in which it is soluble, and then the solution is cooled slowly to allow the pure compound to crystallize, leaving impurities in the mother liquor. | The choice of solvent is critical. A single solvent or a binary solvent system (e.g., ethyl acetate/hexane, toluene/hexane) may be used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |

| Flash Column Chromatography | The crude product is passed through a column of silica gel or another stationary phase, and a solvent or mixture of solvents (mobile phase) is used to elute the components at different rates based on their polarity. | For sulfonyl chlorides, a non-polar to moderately polar mobile phase is typically used, such as a gradient of ethyl acetate in hexanes. This technique is effective for separating the desired product from closely related impurities. |

| Distillation (under reduced pressure) | For liquid products, distillation under vacuum can be used to separate the desired compound based on its boiling point. | This method is less common for sulfonyl chlorides due to their relatively high boiling points and potential for decomposition at high temperatures. |

For pyrazole-4-sulfonamide derivatives, purification by column chromatography has been reported to be effective nih.govacs.org. This suggests that flash column chromatography would be a suitable method for purifying the target sulfonyl chloride. The selection of the mobile phase would be guided by the polarity of the compound and the impurities present, as determined by preliminary TLC analysis.

Chemical Reactivity and Transformation Pathways of 1 2 Fluoroethyl 1h Pyrazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfur atom of the sulfonyl chloride moiety is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, all of which are strongly electron-withdrawing. This makes the sulfonyl chloride group susceptible to attack by a wide variety of nucleophiles, leading to the formation of a diverse array of sulfonamide and sulfonate ester derivatives.

Formation of Sulfonamide Derivatives from 1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonyl Chloride

The reaction of this compound with primary or secondary amines is a robust and widely utilized method for the synthesis of N-substituted sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine, pyridine, or diisopropylethylamine, and solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are frequently employed.

The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The resulting sulfonamide is a stable functional group found in many biologically active compounds.

Table 1: Representative Examples of Sulfonamide Formation from Analogous Pyrazole-4-sulfonyl Chlorides

| Pyrazole (B372694) Sulfonyl Chloride | Amine Nucleophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Diisopropylethylamine | Dichloromethane | N-(2-Phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Not specified, purified product obtained |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | N-(2-(1H-Indol-3-yl)ethyl)amine | Not specified | Not specified | N-(2-(1H-Indol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 49% |

| 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | Morpholine | Triethylamine | Toluene | 4-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)morpholine | 88% |

Reactions with Hydroxyl and Alkoxide Nucleophiles

This compound readily reacts with alcohols and phenols, or their corresponding alkoxides and phenoxides, to form sulfonate esters. These reactions are typically carried out in the presence of a base, such as pyridine, which can also serve as the solvent, to scavenge the HCl produced. The resulting sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

The reaction with hindered alcohols may be slower and require more forcing conditions. The use of pre-formed alkoxides, generated by treating the alcohol with a strong base like sodium hydride, can enhance the reaction rate.

Table 2: Representative Examples of Sulfonate Ester Formation

| Sulfonyl Chloride | Hydroxyl/Alkoxide Nucleophile | Conditions | Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Ethanol | Pyridine, 0 °C to room temp. | Ethyl p-toluenesulfonate |

| Methanesulfonyl chloride | Isopropanol | Triethylamine, CH2Cl2, 0 °C | Isopropyl methanesulfonate |

| Benzenesulfonyl chloride | Phenol | Aqueous NaOH | Phenyl benzenesulfonate |

Reactivity with Carbon-Centered Nucleophiles and Organometallic Reagents

The reaction of sulfonyl chlorides with carbon-centered nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of sulfones. However, these reactions can be complex and may result in side products due to the high reactivity of the organometallic reagents. The reaction outcome can be influenced by the nature of the organometallic reagent, the solvent, and the reaction temperature.

For instance, the reaction of an aryl sulfonyl chloride with a Grignard reagent can yield a sulfone, where a new carbon-sulfur bond is formed. Careful control of the stoichiometry and reaction conditions is crucial to maximize the yield of the desired sulfone product.

Electrophilic and Radical Reactions Involving the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is directed by the substituents already present on the ring. In 1-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack. The sulfonyl chloride group at the C4 position is deactivating, which may render further electrophilic substitution on the pyrazole ring challenging. However, under forcing conditions, reactions such as halogenation or nitration at the C3 or C5 positions might be possible.

Radical reactions involving the pyrazole ring are less common but can be initiated under specific conditions, for example, through photolysis or the use of radical initiators. These reactions could lead to substitution or addition products, depending on the nature of the radical species and the reaction conditions.

Transformations of the 2-Fluoroethyl Substituent within the Compound

The 2-fluoroethyl group at the N1 position of the pyrazole ring can also participate in chemical transformations. The fluorine atom is a poor leaving group in nucleophilic substitution reactions. However, under strongly basic conditions, an E2 or E1cb elimination reaction can occur to form 1-vinylpyrazole. The acidity of the protons on the carbon adjacent to the pyrazole ring is enhanced, facilitating their abstraction by a base. The propensity for elimination will depend on the strength of the base and the reaction temperature.

Multi-Component and Domino Reactions Utilizing this compound

The diverse reactivity of this compound makes it a potential candidate for multi-component and domino reactions. In a multi-component reaction, three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. For example, the in-situ formation of a sulfonamide with a primary amine, which contains another reactive functional group, could be followed by an intramolecular cyclization or a subsequent reaction with another component.

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular reactions that occur under the same reaction conditions without the need for isolating intermediates. A potential domino reaction could be initiated by a nucleophilic substitution at the sulfonyl chloride group, followed by a transformation involving the pyrazole ring or the 2-fluoroethyl substituent. The design of such reactions allows for the rapid construction of complex molecular architectures from a relatively simple starting material.

Chemo- and Regioselectivity Considerations in Reactions of this compound

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). This functional group is a key site for nucleophilic attack, leading to the formation of a wide array of sulfonamide and sulfonate ester derivatives. The chemo- and regioselectivity of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the inherent electronic properties of the pyrazole ring.

Chemoselectivity:

The sulfonyl chloride moiety is a highly reactive electrophile, and its reactions often exhibit high chemoselectivity. In the presence of multiple nucleophilic sites within a molecule, the sulfonyl chloride will preferentially react with the most nucleophilic and sterically accessible group. For instance, in reactions with molecules containing both amine (-NH₂) and hydroxyl (-OH) groups, the more nucleophilic amine will typically react selectively to form a sulfonamide.

This high degree of chemoselectivity is a cornerstone of sulfonamide synthesis. The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely used method for forming the sulfonamide linkage. rsc.org The general reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, often facilitated by a base. rsc.orgnih.gov

Regioselectivity:

Regioselectivity becomes a critical consideration when the reacting nucleophile possesses multiple, non-equivalent reaction sites. For example, in the reaction of this compound with unsymmetrical diamines or amino alcohols, the site of sulfonylation is determined by the relative nucleophilicity and steric hindrance of the competing nucleophilic centers.

In the context of heterocyclic amines, such as aminopyrazoles or aminotriazoles, the regioselectivity of N-sulfonylation can be complex. The reaction can potentially occur at different nitrogen atoms within the heterocyclic ring or at an exocyclic amino group. Research on the reaction of other substituted oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles has shown that the reaction proceeds with the participation of the endocyclic nitrogen atoms of the pyrazole ring. researchgate.net This suggests that in similar reactions involving this compound, the electronic and steric environment of the nucleophile's various nitrogen atoms will direct the regiochemical outcome.

The table below illustrates the expected major product based on the principles of chemo- and regioselectivity in reactions with various nucleophiles.

| Nucleophile | Functional Groups | Expected Major Product | Rationale |

| Aniline | Primary Amine | N-phenyl-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide | The primary amine is the most nucleophilic site. |

| 4-Aminophenol | Primary Amine, Phenolic Hydroxyl | N-(4-hydroxyphenyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide | The amine group is significantly more nucleophilic than the phenolic hydroxyl group. |

| Ethylenediamine | Two Primary Amines | N,N'-bis(1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl)ethane-1,2-diamine* | Both primary amines are reactive; stoichiometry dependent. |

| 5-Amino-3-methyl-1H-pyrazole | Endocyclic and Exocyclic Amines | 1-(2-fluoroethyl)-N-(3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-sulfonamide | The exocyclic amine is generally more nucleophilic and sterically accessible. |

| Product depends on the stoichiometry of the reactants. With a 1:1 molar ratio, a monosulfonylated product would be expected. |

The synthetic utility of pyrazole-4-sulfonyl chlorides, in general, lies in their ability to react with various amines to form sulfonamide derivatives. nih.gov The reaction conditions, such as the choice of solvent and base, can be optimized to enhance the yield and selectivity of the desired product. Dichloromethane is a commonly used solvent, and a base like diisopropylethylamine is often added to neutralize the HCl byproduct. nih.gov

Applications in Advanced Organic Synthesis and Chemical Sciences

1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonyl Chloride as a Versatile Synthetic Building Block

The structure of this compound suggests its significant potential as a versatile building block in organic synthesis. The pyrazole (B372694) ring is a common scaffold in many biologically active compounds, and the sulfonyl chloride group is a highly reactive functional group, allowing for a variety of chemical transformations. nbinno.comnih.gov

Construction of Complex Heterocyclic Systems

The pyrazole-4-sulfonyl chloride moiety is an excellent precursor for the synthesis of a wide range of sulfonamide derivatives. The sulfonyl chloride group can readily react with primary and secondary amines to form stable sulfonamide linkages. nih.gov This reaction is a cornerstone of medicinal chemistry, as the resulting pyrazole sulfonamides are a class of compounds with diverse biological activities. mdpi.com

While specific examples utilizing this compound are not detailed in the available literature, the general reactivity of pyrazole sulfonyl chlorides is well-established. For instance, various substituted pyrazole-4-sulfonyl chlorides have been used to synthesize series of novel sulfonamides for biological screening. nih.gov The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward and high-yielding reaction makes this compound a potentially valuable reagent for generating libraries of complex heterocyclic systems for drug discovery and other applications.

Integration into Diverse Molecular Architectures

Beyond the formation of sulfonamides, the reactive nature of the sulfonyl chloride group allows for the integration of the 1-(2-fluoroethyl)-1H-pyrazole core into a variety of larger and more complex molecular architectures. For example, it can react with alcohols to form sulfonate esters, with thiols to form thiosulfonates, and can participate in certain carbon-sulfur bond-forming reactions.

This versatility allows for the incorporation of the unique electronic and steric properties of the substituted pyrazole ring into a wide range of molecules. The presence of the fluoroethyl group on the pyrazole nitrogen further modifies these properties, potentially influencing the solubility, lipophilicity, and metabolic stability of the resulting compounds. Although specific research on the integration of this compound into diverse molecular architectures is not yet published, the fundamental reactivity of the sulfonyl chloride group suggests a broad scope of potential synthetic applications. sioc-journal.cn

Precursor in Radiochemistry for Diagnostic Imaging Probe Development

The introduction of a fluorine atom into a molecule is a key strategy in the development of radiotracers for Positron Emission Tomography (PET). The 2-fluoroethyl group in this compound makes it a compound of interest in the field of radiochemistry.

Synthesis of Positron Emission Tomography (PET) Tracer Precursors

PET is a powerful non-invasive imaging technique that utilizes compounds labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step radiosynthesis and imaging procedures. nih.gov Molecules containing a fluoroethyl group are often targeted for ¹⁸F-labeling.

While there is no specific literature describing the use of this compound as a precursor for PET tracers, its structure is analogous to other precursors used in the field. The non-radioactive ("cold") version of a potential PET tracer, containing a stable fluorine-19 atom, is often synthesized first to study its biological properties. This compound could serve as a starting material for the synthesis of such "cold standards" or as a reference compound in the development of new ¹⁸F-labeled pyrazole-based PET tracers.

Radiochemical Labeling Strategies Utilizing the Fluoroethyl Moiety

The development of a PET tracer requires a reliable and efficient method for introducing the ¹⁸F isotope. For molecules containing a fluoroethyl group, a common strategy is to perform a nucleophilic substitution reaction on a precursor with a good leaving group, such as a tosylate or mesylate, using [¹⁸F]fluoride.

In the context of this compound, a potential radiosynthesis strategy would involve the preparation of a corresponding precursor where the fluorine atom is replaced by a suitable leaving group, for example, 1-(2-tosyloxyethyl)-1H-pyrazole-4-sulfonyl chloride. This precursor could then be reacted with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled tracer. The subsequent reaction of the sulfonyl chloride with a suitable amine would then complete the synthesis of the final PET imaging probe. While this is a plausible synthetic route, it is important to note that specific experimental conditions and yields for this compound have not been reported. researchgate.net

Contributions to Agrochemical Synthesis and Material Sciences (Focus on Chemical Methodology)

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, found in a variety of commercial herbicides, fungicides, and insecticides. nih.gov The sulfonamide functional group is also present in many biologically active compounds, including some agrochemicals. researchgate.net

The chemical methodology for the synthesis of pyrazole-containing agrochemicals often involves the reaction of a pyrazole intermediate with other molecular fragments to build the final active ingredient. researchgate.net this compound, with its reactive sulfonyl chloride group, represents a potential intermediate for the synthesis of novel pyrazole-based agrochemicals. The introduction of a fluoroethyl group could also modulate the biological activity and physicochemical properties of the resulting compounds, potentially leading to improved efficacy or environmental profile. researchgate.net

In the realm of material sciences, pyrazole derivatives are being explored for their applications in the development of functional materials such as organic light-emitting diodes (OLEDs) and polymers, owing to their unique electronic and photophysical properties. nbinno.com The ability to functionalize the pyrazole core through the sulfonyl chloride group of this compound could provide a means to tune these properties and incorporate the pyrazole unit into larger polymeric or supramolecular structures. However, specific applications of this compound in material science have not been reported.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrazole (B372694) ring will appear as two distinct signals in the aromatic region. The protons of the fluoroethyl group will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Pyrazole H-3 | ~8.0-8.2 | s | - |

| Pyrazole H-5 | ~7.8-8.0 | s | - |

| -CH₂- (adjacent to pyrazole) | ~4.6-4.8 | dt | J(H,H) = ~4-5, J(H,F) = ~25-30 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyrazole ring will resonate in the aromatic region, while the carbons of the fluoroethyl group will appear in the aliphatic region, with their signals split due to coupling with the fluorine atom.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Coupling with Fluorine |

|---|---|---|

| Pyrazole C-3 | ~140-142 | No |

| Pyrazole C-4 | ~115-120 | No |

| Pyrazole C-5 | ~130-132 | No |

| -CH₂- (adjacent to pyrazole) | ~50-55 | Yes (²JCF) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom, which will be split into a triplet by the adjacent methylene (B1212753) protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|

Note: Predicted values are relative to a standard (e.g., CFCl₃) and can vary with the solvent.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution mass would confirm the molecular formula. The isotopic pattern of the molecular ion, particularly the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key identifier.

Common fragmentation pathways would likely involve the loss of the sulfonyl chloride group (-SO₂Cl), the fluoroethyl side chain (-CH₂CH₂F), or cleavage of the pyrazole ring.

Predicted Key Mass Spectrometry Fragments

| m/z | Fragment |

|---|---|

| [M]⁺ | Molecular ion |

| [M - Cl]⁺ | Loss of chlorine |

| [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |

| [M - CH₂CH₂F]⁺ | Loss of the fluoroethyl group |

| [C₃H₃N₂SO₂Cl]⁺ | Pyrazole-4-sulfonyl chloride cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the sulfonyl chloride, pyrazole, and fluoroethyl groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

|---|---|

| ~3100-3150 | C-H stretching (pyrazole ring) |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1500-1600 | C=N stretching (pyrazole ring) |

| ~1370-1390 and ~1170-1190 | Asymmetric and symmetric S=O stretching (sulfonyl chloride) |

| ~1000-1100 | C-F stretching |

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The S-Cl and S=O stretching vibrations are expected to be strong in the Raman spectrum. The pyrazole ring vibrations will also be observable.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities or reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the purity determination of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape, would be appropriate. Detection can be achieved using a UV detector, monitoring at a wavelength where the pyrazole ring absorbs (typically around 210-230 nm).

Gas Chromatography (GC): Due to the presence of the reactive sulfonyl chloride group, direct analysis by GC can be challenging as it may lead to degradation on the column. core.ac.uk However, with appropriate derivatization or the use of a robust, inert column and optimized temperature programming, GC could be used for purity analysis, particularly for volatile impurities. core.ac.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound can be obtained, this technique can determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity and conformation of the molecule. The crystal structures of various substituted pyrazoles have been determined, providing valuable comparative data. nih.govmdpi.com

Other Advanced Spectroscopic and Analytical Techniques Relevant to Chemical Characterization

Other advanced techniques could be employed for a more in-depth characterization. For instance, 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule. Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, sulfur, chlorine, and fluorine, which can be compared with the theoretical values to confirm the empirical formula.

Computational and Theoretical Studies on 1 2 Fluoroethyl 1h Pyrazole 4 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride. Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)) can be used to optimize the molecule's ground-state geometry. researchgate.net

These calculations yield a wealth of information regarding the distribution of electrons within the molecule. Key properties that can be determined include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential (MEP) onto the electron density surface. The MEP is invaluable for identifying the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole (B372694) ring are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the sulfur atom and the hydrogen atoms are likely to be electron-deficient (positive potential), indicating sites for nucleophilic attack.

Other calculated electronic properties include dipole moment, polarizability, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which help in understanding the molecule's interaction with solvents and other reactants.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

Conformational Analysis and Stereochemical Implications

The presence of single bonds in the 2-fluoroethyl and the 4-sulfonyl chloride substituents allows for rotational freedom, leading to various possible conformations for this compound. Conformational analysis is crucial for identifying the most stable, low-energy conformers that are likely to be present under normal conditions.

This analysis is typically performed by systematically rotating the dihedral angles of interest (e.g., the C-C bond of the fluoroethyl group and the C-S bond of the sulfonyl chloride group) and calculating the potential energy at each step. This process generates a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent the transition states between them.

Molecular Mechanics (MM) methods can be used for an initial scan, followed by more accurate DFT optimizations for the identified low-energy structures. unibo.it The relative energies of the conformers can be used to calculate their expected populations at a given temperature using the Boltzmann distribution. Understanding the preferred conformation is important as it can influence the molecule's reactivity and its interactions with other molecules. For instance, the steric accessibility of the reactive sulfonyl chloride group can be highly dependent on the conformation of the adjacent fluoroethyl group.

Reaction Mechanism Elucidation and Transition State Modeling for Transformations Involving the Compound

Computational chemistry is a key tool for investigating the mechanisms of reactions involving this compound. The sulfonyl chloride group is a versatile functional group that can undergo nucleophilic substitution with a variety of nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonates.

By modeling the reaction pathway, researchers can distinguish between different possible mechanisms (e.g., concerted vs. stepwise). This involves locating and characterizing the structures of transition states (TS) and any intermediates along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Quantum chemical methods can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net

For example, in the reaction with an amine, theoretical modeling could confirm a stepwise mechanism involving a pentacoordinate sulfur intermediate. The calculated activation barriers for each step would reveal the rate-determining step of the reaction. This detailed mechanistic insight is fundamental for optimizing reaction conditions to improve yield and selectivity.

Molecular Dynamics Simulations in Non-Biological Chemical Systems

While quantum mechanics is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a larger ensemble of molecules over time. For this compound, MD simulations can provide insights into its bulk properties and behavior in a non-biological chemical system, such as in a solvent.

Using a suitable force field, which defines the potential energy of the system, MD simulations can model how the molecule interacts with solvent molecules (e.g., water, acetonitrile (B52724), or dichloromethane). These simulations can predict thermodynamic properties like the heat of vaporization and solvation free energy. They can also provide a microscopic view of the solvent structure around the solute molecule, revealing details about hydrogen bonding or other specific interactions.

MD simulations are particularly useful for understanding dynamic processes. For instance, they can be used to study the diffusion of the molecule in a solvent, which is related to transport properties. While challenging for modeling chemical reactions directly, MD can be used to sample conformational space and understand how the solvent environment influences the populations of different conformers. acs.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is an invaluable aid in the characterization and identification of this compound. nih.gov

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N), it is possible to predict the chemical shifts. These calculations, when referenced against a standard like tetramethylsilane (TMS), often show good correlation with experimental NMR spectra. mdpi.com This can help in assigning peaks in an experimental spectrum, especially for complex molecules.

Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies and their corresponding intensities can generate a theoretical IR spectrum. superfri.org These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. Comparing the theoretical spectrum to the experimental one can confirm the presence of specific functional groups, such as the characteristic strong asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule. nih.gov This method provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in the UV-Vis spectrum. This information helps to understand the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy Type | Predicted Parameter (Illustrative) | Corresponding Functional Group/Transition |

|---|---|---|

| ¹H NMR | δ 7.8-8.2 ppm | Pyrazole ring protons |

| ¹³C NMR | δ 110-145 ppm | Pyrazole ring carbons |

| IR | ~1380 cm⁻¹ (asymmetric stretch), ~1180 cm⁻¹ (symmetric stretch) | S=O bonds of sulfonyl chloride |

Structure-Reactivity Relationship Studies

Computational methods are essential for developing quantitative structure-reactivity relationships (QSRR). For a series of related pyrazole-4-sulfonyl chloride derivatives, QSRR aims to build a mathematical model that correlates structural or electronic features with chemical reactivity.

By calculating various molecular descriptors for each compound in the series, one can perform a regression analysis to find which descriptors best predict an observed measure of reactivity (e.g., a reaction rate constant). These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges on the sulfur atom), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).

For example, a study might investigate how substituting the pyrazole ring at different positions affects the rate of hydrolysis of the sulfonyl chloride group. A QSRR model could reveal that the reaction rate is strongly correlated with the calculated partial charge on the sulfur atom and a steric parameter describing the bulkiness of the substituent. Such models not only provide a deeper understanding of the factors governing reactivity but also allow for the predictive design of new molecules with desired reactivity profiles. elsevierpure.comnih.govacs.org

Future Research Directions and Emerging Opportunities for 1 2 Fluoroethyl 1h Pyrazole 4 Sulfonyl Chloride

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the use of eco-friendly solvents, catalysts, and energy sources. researchgate.netekb.egresearchgate.net Future research into the synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride will likely focus on developing more sustainable and efficient protocols.

Current synthetic routes to pyrazole (B372694) derivatives often involve multi-step processes that may utilize hazardous reagents and solvents. acs.orgnih.gov Emerging research directions in this area could include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comnih.gov

Use of Green Solvents: Exploring aqueous media or other environmentally benign solvents can significantly reduce the environmental footprint of the synthesis. researchgate.net

Catalysis: The development of recyclable catalysts or metal-free catalytic systems for the key synthetic steps, such as the formation of the pyrazole ring or the introduction of the sulfonyl chloride group, would be a significant advancement. sioc-journal.cn

One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single step can improve efficiency and reduce waste. mdpi.commdpi.com

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Energy Source | Conventional heating | Microwave, Ultrasound |

| Solvents | Volatile organic compounds | Water, bio-solvents |

| Catalysts | Homogeneous, often toxic catalysts | Heterogeneous, recyclable, or biocatalysts |

| Reaction Steps | Multiple steps with intermediate isolation | One-pot or tandem reactions |

Exploration of Unprecedented Reactivity and Reaction Catalysis

The sulfonyl chloride group is a highly reactive functional group that can participate in a wide range of chemical transformations. Future research will likely delve into the unique reactivity of this compound, driven by the electronic properties of the pyrazole ring and the fluoroethyl substituent.

Key areas for exploration include:

Novel Catalytic Applications: The pyrazole moiety is a known ligand in coordination chemistry. researchgate.net Investigating the use of this compound and its derivatives as ligands in transition-metal catalysis could lead to the discovery of novel catalysts with unique activities and selectivities.

Unusual Reaction Pathways: The interplay between the sulfonyl chloride group and the pyrazole ring could lead to unexpected reaction pathways, such as intramolecular cyclizations or rearrangements, yielding novel heterocyclic scaffolds.

Controlled Polymerization: The reactive nature of the sulfonyl chloride could be harnessed in controlled polymerization reactions to create novel polymers with tailored properties.

Expansion into Novel Chemical Applications Beyond Current Scope

While pyrazole derivatives have established applications in pharmaceuticals and agrochemicals, the specific attributes of this compound open doors to new and exciting applications. nih.govnih.govresearchgate.net

Potential novel applications to be explored include:

Materials Science: The polar nature of the fluoroethyl group and the potential for hydrogen bonding with the pyrazole nitrogen atoms could make this compound and its derivatives interesting candidates for the development of functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

Energetic Materials: Nitrogen-rich heterocyclic compounds are of interest in the field of energetic materials. acs.org The pyrazole core of this molecule could serve as a backbone for the synthesis of new energetic compounds.

Chemical Probes: The reactivity of the sulfonyl chloride group allows for its use in bioconjugation, enabling the development of chemical probes for studying biological systems.

Integration with High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis and screening are powerful tools for the rapid discovery of new molecules with desired properties. chemmethod.comresearchgate.net The integration of this compound into these workflows could accelerate the identification of new drug candidates and functional materials.

Future research in this area could involve:

Combinatorial Chemistry: Using the sulfonyl chloride as a reactive handle, a diverse library of derivatives can be synthesized by reacting it with a wide range of nucleophiles (e.g., amines, alcohols, thiols).

Automated Synthesis: Developing automated synthetic platforms for the preparation of these derivatives would enable the rapid generation of large compound libraries.

High-Throughput Screening: Screening these libraries for biological activity or material properties can quickly identify lead compounds for further optimization. chemmethod.comresearchgate.net

Interdisciplinary Research Synergies with Chemical Engineering and Material Science

The unique properties of this compound make it an ideal candidate for interdisciplinary research, bridging the gap between synthetic chemistry, chemical engineering, and material science.

Potential areas of synergistic research include:

Process Optimization: Chemical engineers can contribute to the development of scalable and safe manufacturing processes for this compound and its derivatives.

Polymer Chemistry: Collaboration with material scientists could lead to the development of novel polymers with unique thermal, mechanical, and electronic properties.

Surface Modification: The reactive sulfonyl chloride group can be used to functionalize surfaces, creating materials with tailored properties for applications in areas such as biocompatible coatings or sensors.

Advanced Functionalization Strategies for Enhanced Molecular Complexity

The pyrazole ring is amenable to various functionalization reactions, allowing for the introduction of additional chemical groups to further tailor the properties of the molecule. rsc.org Advanced functionalization strategies will be key to unlocking the full potential of this compound.

Future research directions in this area include:

C-H Functionalization: Direct C-H functionalization of the pyrazole ring offers an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. rsc.orgrsc.org

Late-Stage Functionalization: Developing methods for the selective modification of the molecule at a late stage in the synthetic sequence would allow for the rapid generation of analogs for structure-activity relationship studies.

Click Chemistry: The introduction of functional groups that can participate in "click" reactions would provide a versatile platform for the synthesis of more complex molecular architectures.

| Position on Pyrazole Ring | Potential Functionalization Method | Resulting Functionality |

|---|---|---|

| C3 | C-H arylation/alkenylation | Aryl/alkenyl groups |

| C5 | Directed metalation-functionalization | Various electrophiles |

| Fluoroethyl group | Modification of the fluorine atom | Introduction of other halogens or functional groups |

Q & A

Basic: What are the recommended synthetic routes for 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves sulfonation of a pyrazole precursor followed by chlorination. For example:

Sulfonation: React 1-(2-fluoroethyl)-1H-pyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.

Chlorination: Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane, refluxing at 40–50°C for 4–6 hours.

Optimization Tips:

- Use stoichiometric excess of chlorinating agents (1.2–1.5 equivalents) to drive the reaction to completion.

- Monitor reaction progress via TLC or in situ FTIR to detect SO₂Cl group formation (~1370 cm⁻¹).

- Purify via recrystallization in ethyl acetate/hexane mixtures to achieve >95% purity .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., 2-fluoroethyl group: δ ~4.6–5.0 ppm for CH₂F; pyrazole ring protons: δ ~7.5–8.2 ppm).

- ¹⁹F NMR: Detect the fluoroethyl group (δ ~-215 to -220 ppm, depending on solvent).

- FTIR: Identify S=O stretches (asymmetric ~1360 cm⁻¹, symmetric ~1170 cm⁻¹) and C-Cl bonds (~580 cm⁻¹).

- X-ray Crystallography: Resolve stereoelectronic effects (e.g., planarity of the pyrazole ring and sulfonyl chloride orientation) .

Basic: How should researchers handle and store this compound to ensure safety and compound stability?

Methodological Answer:

- Handling: Use fume hoods, nitrile gloves, and splash goggles. Avoid skin contact due to potential sulfonyl chloride hydrolysis releasing HCl .

- Storage: Keep in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C. Desiccate with silica gel to prevent moisture ingress.

- Decontamination: Neutralize spills with sodium bicarbonate (5% w/v) before disposal .

Advanced: How does the electron-withdrawing 2-fluoroethyl group influence the sulfonyl chloride's reactivity in nucleophilic substitution reactions?

Methodological Answer:

The 2-fluoroethyl group enhances electrophilicity at the sulfur center by:

Inductive Effect: Fluorine withdraws electron density, polarizing the S-Cl bond and accelerating nucleophilic attack.

Steric Effects: The ethyl chain minimally hinders access to the sulfonyl chloride group, favoring reactions with amines or alcohols.

Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of thiol-SO₂Cl reactions) .

Advanced: What computational methods are suitable for predicting the reactivity or binding interactions of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-31G(d) level.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina.

- MD Simulations: Assess stability of protein-ligand complexes in aqueous environments (CHARMM force field) .

Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound as a sulfonylation agent?

Methodological Answer:

- Variable Analysis: Systematically test factors like solvent polarity (DMF vs. THF), base strength (Et₃N vs. pyridine), and temperature.

- In Situ Monitoring: Use HPLC-MS to detect side products (e.g., hydrolysis to sulfonic acid).

- Reproducibility Protocol: Pre-dry solvents over molecular sieves and standardize reagent addition rates. Publish detailed experimental logs to align community practices .

Advanced: What strategies are recommended for minimizing hydrolysis during experimental use of this sulfonyl chloride?

Methodological Answer:

- Anhydrous Conditions: Conduct reactions under N₂ with rigorously dried solvents (e.g., distill THF over Na/benzophenone).

- Low Temperatures: Perform reactions at -20°C in ice/acetone baths to slow hydrolysis kinetics.

- Rapid Quenching: Add nucleophiles (e.g., amines) immediately after sulfonyl chloride activation to outcompete water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.